Dihydronicotinamide Adenine Dinucleotide (NADH): A Fundamental Guide for Researchers
Dihydronicotinamide Adenine Dinucleotide (NADH): A Fundamental Guide for Researchers
An In-depth Technical Guide on the Core Properties of NADH for Researchers, Scientists, and Drug Development Professionals.
Dihydronicotinamide adenine (B156593) dinucleotide (NADH) is a pivotal coenzyme in all living cells, playing an indispensable role in cellular metabolism and energy production. As the reduced form of nicotinamide (B372718) adenine dinucleotide (NAD+), NADH is central to redox reactions, acting as a crucial electron carrier.[1][2][3] This guide provides a comprehensive overview of the fundamental properties of NADH, offering a technical resource for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
NADH is a water-soluble, white amorphous powder.[2] Its stability is a critical consideration for experimental design; solid NADH is stable when stored in a dry, dark environment.[2] In aqueous solutions, its stability is pH and temperature-dependent, with greater stability observed at a slightly alkaline pH and lower temperatures.[2][4] Solutions of NADH should ideally be prepared fresh to avoid degradation into enzyme inhibitors.[2][4] The presence of phosphate (B84403) ions in solutions can also accelerate NADH degradation.[4]
Quantitative Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative properties of NADH, providing a quick reference for experimental planning and data analysis.
| Property | Value | Reference(s) |
| Molar Mass (Reduced Form) | 665.4 g/mol | [2] |
| Appearance | White amorphous powder | [2] |
| Melting Point | 140-142 °C | [5] |
| Redox Midpoint Potential | -0.32 Volts | [2] |
| Spectroscopic Property | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference(s) |
| Peak UV Absorption (Adenine) | 259 | 16,900 (for NAD+) | [2] |
| Peak UV Absorption (Nicotinamide) | 339 | 6,220 | [2] |
| 340 | 6,317 | [6][7] | |
| Fluorescence Excitation | ~335 | N/A | [2][8] |
| Fluorescence Emission | 445-460 | N/A | [2][8] |
| Fluorescence Lifetime Property | Condition | Lifetime (nanoseconds) | Reference(s) |
| Free NADH in aqueous solution | 0.4 | [2] | |
| Bound to Lactate (B86563) Dehydrogenase (LDH) | Double exponential decay | 2.9 and 6.9 | [8] |
| Bound to Malate Dehydrogenase (MDH) | Two-photon excitation | 0.6 and 1.33 | [8] |
Biological Role and Significance
NADH is a cornerstone of cellular respiration, acting as a high-energy electron shuttle.[1][9][10] It captures electrons from metabolic processes such as glycolysis and the citric acid cycle and transports them to the mitochondrial electron transport chain.[1][9][11] The donation of these electrons to the electron transport chain drives the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[10][11]
The balance between the oxidized (NAD+) and reduced (NADH) forms, known as the NAD+/NADH ratio, is a critical indicator of a cell's redox state and metabolic health.[2][12] In healthy mammalian tissues, the cytoplasmic NAD+/NADH ratio is typically high (around 700:1), favoring oxidative reactions.[2] Dysregulation of this ratio is implicated in various pathological conditions, including metabolic disorders, neurodegenerative diseases, and aging.[12][13][14]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of NADH in key metabolic pathways.
Caption: Overview of the Glycolysis pathway highlighting the reduction of NAD+ to NADH.
Caption: The Citric Acid Cycle, indicating the multiple steps where NAD+ is reduced to NADH.
Caption: The Electron Transport Chain, showing NADH as the initial electron donor.
Experimental Protocols for NADH Quantification
Accurate quantification of NADH is crucial for metabolic research. Various methods are available, each with its own advantages and limitations.
Spectrophotometric Assay
This method leverages the unique UV absorption of NADH at 340 nm.[2]
Principle: The concentration of NADH in a sample can be determined by measuring the absorbance at 340 nm and applying the Beer-Lambert law (A = εbc), using the molar absorptivity of NADH (6,220 M⁻¹cm⁻¹).[2]
Protocol Outline:
-
Sample Preparation: Lyse cells or homogenize tissues in an appropriate extraction buffer. To specifically measure NADH, NAD+ can be decomposed by heating the sample at 60°C for 30 minutes in an alkaline extraction buffer.[15][16]
-
Standard Curve: Prepare a series of NADH standards of known concentrations.
-
Measurement: Measure the absorbance of the samples and standards at 340 nm using a spectrophotometer.
-
Calculation: Determine the NADH concentration in the samples by comparing their absorbance to the standard curve.
Fluorometric Assay
This method is more sensitive than spectrophotometry and relies on the intrinsic fluorescence of NADH.[2]
Principle: NADH fluoresces when excited with UV light (around 340 nm), with an emission maximum between 445-460 nm.[2][8] The fluorescence intensity is proportional to the NADH concentration.
Protocol Outline:
-
Sample Preparation: Similar to the spectrophotometric assay, with specific extraction protocols to isolate total NAD+/NADH or just NADH.
-
Standard Curve: Prepare a dilution series of NADH standards.
-
Reaction Setup: Pipette samples and standards into a black 96-well plate suitable for fluorescence measurements.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm) using a fluorescence microplate reader.
-
Calculation: Quantify the NADH concentration by interpolating the fluorescence readings of the samples on the standard curve.
Enzymatic Cycling Assay
This is a highly sensitive method that amplifies the NADH signal.
Principle: In a cycling reaction, NADH is alternately oxidized and reduced by two different enzymes. One of the products of these reactions accumulates over time and can be measured, for example, by the reduction of a tetrazolium salt (like MTT) to a colored formazan (B1609692) product.[15] The rate of product formation is proportional to the initial NADH concentration.
Protocol Outline:
-
Sample Preparation: As described for the other methods.
-
Standard Curve: Prepare a series of NADH standards.
-
Reaction Setup: Add samples and standards to a 96-well plate. Add a reaction mix containing the cycling enzymes (e.g., alcohol dehydrogenase and diaphorase) and a detection reagent (e.g., MTT).
-
Incubation: Incubate the plate at a controlled temperature for a specific time.
-
Measurement: Measure the absorbance or fluorescence of the product at the appropriate wavelength.
-
Calculation: Determine the NADH concentration from the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly specific and sensitive method for the absolute quantification of NAD+ and NADH.[15]
Principle: This technique physically separates NAD+ and NADH from other cellular components using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio by mass spectrometry.[15]
Protocol Outline:
-
Sample Preparation: Extract metabolites from cells or tissues using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Chromatographic Separation: Inject the sample extract onto an LC column to separate NAD+ and NADH.
-
Mass Spectrometric Detection: The eluting compounds are ionized and detected by a mass spectrometer.
-
Quantification: The concentration of NADH is determined by comparing the peak area of the sample to that of a known concentration of an internal standard.
Experimental Workflow Diagram
Caption: A generalized workflow for the quantification of NADH from biological samples.
NADH in Drug Development and Disease
The central role of NADH in metabolism makes it and its associated pathways attractive targets for drug development.[2] Altered NAD+ metabolism is observed in a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[13][14][17] For instance, some cancer therapies aim to inhibit NAD+ biosynthesis to disrupt the high glycolytic rate of tumor cells.[2] Conversely, strategies to boost NAD+ levels are being explored for their potential to ameliorate age-related diseases and neurodegeneration.[13][18] The accurate measurement of NADH levels is therefore critical in both basic research and the clinical development of such therapies.
References
- 1. quora.com [quora.com]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. decodeage.com [decodeage.com]
- 4. researchgate.net [researchgate.net]
- 5. Nadh | C21H29N7O14P2 | CID 439153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of the molar absorptivity of NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. study.com [study.com]
- 10. Nadh Role in Cellular Respiration - Oreate AI Blog [oreateai.com]
- 11. driphydration.com [driphydration.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. resetiv.com [resetiv.com]
- 14. Targeting NAD+ in Metabolic Disease: New Insights Into an Old Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Articles [globalrx.com]
- 18. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
